4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as TIPP, is a synthetic opioid peptide that has been extensively studied for its potential as a painkiller. TIPP is a member of the imidazoline family of compounds, which are known to have analgesic and antihypertensive properties.
Scientific Research Applications
- 3-Keto-β-ionone , a structural isomer of our compound, is a key component in the synthesis of fruity and floral fragrances. Its pleasant aroma makes it valuable for perfumes, cosmetics, and food flavorings .
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)- (another name for our compound) exhibits potential pharmacological properties. Researchers explore its effects on cellular pathways, including anti-inflammatory and antioxidant activities .
- Our compound’s unique structure makes it an interesting target for natural product synthesis. Chemists investigate its biosynthesis, isolation from natural sources, and potential bioactivity .
- Although limited data exists, researchers have explored its effects on cell viability, gene expression, and enzymatic pathways. Investigating its interactions with biological macromolecules (such as proteins and nucleic acids) could reveal novel applications .
- Compounds related to our structure may impact taste perception. Researchers study their influence on taste receptors and sensory perception, potentially leading to new flavor enhancers or modulators .
- Our compound’s unique purine-based structure suggests potential interactions with enzymes. Investigating its binding affinity to specific proteins could uncover applications in enzyme inhibition or drug design .
- Analogous compounds have been explored as plant growth regulators. Researchers investigate their effects on plant development, stress tolerance, and crop yield.
- While speculative, our compound’s structure might inspire novel materials. Researchers explore its potential as a building block for supramolecular assemblies, nanomaterials, or sensors .
Flavor and Fragrance Industry
Pharmaceutical Research
Natural Product Chemistry
Biological Activity
Flavor Enhancers and Taste Modulators
Chemical Biology and Enzyme Inhibition
Agrochemicals and Plant Growth Regulators
Materials Science and Nanotechnology
properties
IUPAC Name |
4,7,8-trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-10(2)8-9-21-16(24)14-15(20(7)18(21)25)19-17-22(11(3)4)12(5)13(6)23(14)17/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNQMIBLFRJRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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